3-Hydroxy-1-naphthoic acid

Description

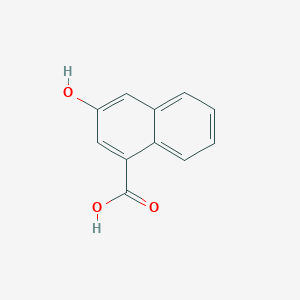

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxynaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O3/c12-8-5-7-3-1-2-4-9(7)10(6-8)11(13)14/h1-6,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCISOSJGBCQHHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00173369 | |

| Record name | 3-Hydroxy-1-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19700-42-6 | |

| Record name | 3-Hydroxy-1-naphthoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019700426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-1-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HYDROXY-1-NAPHTHOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KY8XN9GFR5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Hydroxy-1-naphthoic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-1-naphthoic acid, a hydroxynaphthoic acid isomer, is an organic compound with a naphthalene core substituted with both a hydroxyl and a carboxylic acid group. Its unique structural features make it a molecule of interest in various chemical and pharmaceutical research areas. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analytical methodologies related to this compound, intended to serve as a valuable resource for professionals in research and development.

Chemical Properties and Structure

This compound is a solid at room temperature and its chemical and physical properties are summarized in the tables below. The presence of both a carboxylic acid and a hydroxyl group on the naphthalene ring system governs its chemical reactivity and physical characteristics.

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 3-hydroxynaphthalene-1-carboxylic acid | [1] |

| CAS Number | 19700-42-6 | [1] |

| Molecular Formula | C₁₁H₈O₃ | [1][2][3] |

| Molecular Weight | 188.18 g/mol | [1][2][3] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 248 - 249 °C | [4] |

| Boiling Point (Predicted) | 450.6 ± 28.0 °C | [4] |

| Density (Predicted) | 1.399 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 3.61 ± 0.10 | [4] |

| Storage Temperature | 2-8°C, stored under nitrogen | [4] |

Structural Identifiers

| Identifier | Value | Source |

| InChI | InChI=1S/C11H8O3/c12-8-5-7-3-1-2-4-9(7)10(6-8)11(13)14/h1-6,12H,(H,13,14) | [1][3] |

| InChIKey | OCISOSJGBCQHHN-UHFFFAOYSA-N | [1][3] |

| SMILES | OC(=O)c1cc(O)cc2ccccc12 | [5] |

Synthesis and Purification

Synthesis

A common laboratory-scale synthesis of this compound involves the hydrolysis of diazotized 3-amino-1-naphthoic acid.[4] This process typically involves the following key steps:

-

Diazotization: 3-amino-1-naphthoic acid is treated with a source of nitrous acid (e.g., sodium nitrite in an acidic medium) to form the corresponding diazonium salt.

-

Hydrolysis: The diazonium salt is then hydrolyzed, typically by heating in the presence of an aqueous copper sulfate solution, to replace the diazonium group with a hydroxyl group, yielding this compound.[4]

A general workflow for the synthesis is depicted in the diagram below.

Purification

Purification of the crude product is essential to remove unreacted starting materials and byproducts. Common purification techniques include:

-

Recrystallization: The crude this compound can be dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of purer crystals.

-

Chromatography: Column chromatography can be employed for higher purity requirements, using a suitable stationary phase and eluent system to separate the desired compound from impurities.

Analytical Methods

The identity and purity of this compound can be confirmed using various analytical techniques. While specific experimental protocols for this isomer are not extensively detailed in publicly available literature, standard methods for similar aromatic carboxylic acids are applicable.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a suitable method for the analysis of this compound. A typical setup would involve:

-

Column: A C18 stationary phase.

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., water with a small percentage of formic or phosphoric acid to control pH) and an organic solvent such as acetonitrile or methanol.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound.

The following diagram illustrates a general workflow for HPLC analysis.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for confirming the chemical structure of this compound. The spectra would show characteristic chemical shifts for the aromatic protons and carbons, as well as signals for the hydroxyl and carboxylic acid groups.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. Expected characteristic absorption bands include a broad O-H stretch for the carboxylic acid, another O-H stretch for the phenol, and a C=O stretch for the carboxylic acid.

-

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be used to determine the absorption maxima of the compound, which is useful for quantitative analysis by HPLC with UV detection.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the public domain regarding the biological activity and involvement in signaling pathways of this compound. Research on the biological effects of hydroxynaphthoic acids has often focused on other isomers, such as 3-Hydroxy-2-naphthoic acid, which has been investigated for its derivatives' antibacterial and other biological activities. Further research is required to elucidate the potential biological roles and pharmacological applications of this compound.

Conclusion

This technical guide provides a summary of the currently available information on the chemical properties, structure, synthesis, and analysis of this compound. While foundational data exists, there are clear opportunities for further research, particularly in the areas of detailed experimental protocol development, comprehensive spectral characterization, and the exploration of its biological activities and potential therapeutic applications. The information presented here serves as a solid starting point for researchers and professionals interested in this particular hydroxynaphthoic acid isomer.

References

- 1. This compound | C11H8O3 | CID 190232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of novel 3-hydroxy-2-naphthoic hydrazones as selective chemosensors for cyanide ions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00788J [pubs.rsc.org]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. News - 3-Hydroxy-2-naphthoic acid CAS number: 92-70-6 99% HPLC [mit-ivy.com]

- 5. zhishangbio.com [zhishangbio.com]

An In-depth Technical Guide to the Synthesis of 3-Hydroxy-1-naphthoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 3-Hydroxy-1-naphthoic acid, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. This document details the primary synthetic routes, including the Kolbe-Schmitt reaction and a plausible Grignard-based approach, supported by experimental data and characterization information where available in the scientific literature.

Introduction

This compound, with the chemical formula C₁₁H₈O₃, is an aromatic carboxylic acid. Its structure, featuring both a hydroxyl and a carboxylic acid group on the naphthalene ring system, makes it a versatile precursor for the synthesis of more complex molecules. The strategic placement of these functional groups allows for a variety of chemical transformations, rendering it a key building block in medicinal chemistry and materials science.

Primary Synthetic Pathways

The synthesis of this compound is not as straightforward as some of its isomers, such as 3-hydroxy-2-naphthoic acid. The regioselectivity of carboxylation on the naphthalene ring is a critical challenge that must be addressed through careful selection of reaction conditions.

The Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction is a well-established method for the synthesis of aromatic hydroxy acids, involving the carboxylation of a phenoxide or naphthoxide.[1] In the context of synthesizing hydroxynaphthoic acids from 2-naphthol, the choice of alkali metal cation, temperature, and solvent plays a pivotal role in determining the isomeric distribution of the product.

While the direct carboxylation of 2-naphthol often yields a mixture of isomers, including 2-hydroxy-1-naphthoic acid, 3-hydroxy-2-naphthoic acid, and 6-hydroxy-2-naphthoic acid, specific conditions can be tailored to favor the formation of the desired this compound.[2][3] Theoretical studies suggest that the highest occupied molecular orbital (HOMO) of the naked 2-naphthoxide ion is localized at the C1 position, making it susceptible to electrophilic attack by carbon dioxide at this position.[2]

General Reaction Scheme:

References

Spectroscopic Data and Experimental Protocols for 3-Hydroxy-1-naphthoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Hydroxy-1-naphthoic acid (C₁₁H₈O₃, Molecular Weight: 188.18 g/mol ), a valuable aromatic compound in various research and development applications. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound. It is important to note that obtaining complete, unambiguously assigned experimental data for this specific isomer can be challenging, and some of the following data is based on analysis of published supporting information from scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not definitively available in searched resources. |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| Data not definitively available in searched resources. |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Broad, ~3300-2500 | Strong | O-H stretch (carboxylic acid and phenol) |

| ~1680 | Strong | C=O stretch (carboxylic acid) |

| ~1600, 1580, 1470 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1300 | Medium | C-O stretch (phenol/carboxylic acid) |

| ~1200 | Medium | C-O stretch (phenol/carboxylic acid) |

| ~880-750 | Strong | C-H bend (out-of-plane, aromatic) |

Note on IR Data: The presented IR data is based on typical vibrational frequencies for structurally similar aromatic carboxylic acids and phenols. Experimental verification is recommended.

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 188 | High | [M]⁺ (Molecular Ion) |

| 171 | Moderate | [M - OH]⁺ |

| 143 | Moderate | [M - COOH]⁺ |

| 115 | High | Naphthalene fragment |

Note on MS Data: The fragmentation pattern is predicted based on the structure of this compound. The molecular ion peak at m/z 188 is expected to be prominent.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

-

Filter the solution through a small plug of cotton or glass wool into a clean 5 mm NMR tube.

-

The final solution height in the NMR tube should be approximately 4-5 cm.

¹H and ¹³C NMR Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

The spectral width should encompass the expected range of aromatic and acidic protons (typically 0-15 ppm).

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

The spectral width should cover the range of aromatic and carbonyl carbons (typically 0-200 ppm).

-

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

IR Spectrum Acquisition:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Parameters:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

The data is usually presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

Sample Preparation (Electron Ionization - EI):

-

For direct insertion probe analysis, a small amount of the solid sample is placed in a capillary tube.

-

For analysis via Gas Chromatography-Mass Spectrometry (GC-MS), the sample must be derivatized to increase its volatility (e.g., by esterification of the carboxylic acid and silylation of the hydroxyl group). The derivatized sample is then dissolved in a suitable volatile solvent.

Mass Spectrum Acquisition (EI):

-

Instrument: A mass spectrometer with an electron ionization source.

-

Parameters:

-

The standard electron energy for EI is 70 eV.

-

The instrument is typically scanned over a mass range of m/z 40-400.

-

The resulting mass spectrum will show the molecular ion and various fragment ions.

-

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the general structure of this compound.

Caption: General workflow for obtaining and analyzing spectroscopic data.

Caption: Relationship between spectroscopic techniques and derived structural information.

Solubility Profile of 3-Hydroxy-1-naphthoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Understanding the solubility of 3-Hydroxy-1-naphthoic acid is critical for its application in research, particularly in drug development and chemical synthesis. This technical guide provides a comprehensive overview of the available solubility information for this compound in common laboratory solvents. Due to a lack of specific quantitative data for this compound in publicly available literature, this guide presents qualitative solubility information and detailed quantitative data for its close structural isomer, 3-Hydroxy-2-naphthoic acid, as a valuable reference. Furthermore, a detailed experimental protocol for determining the solubility of solid organic compounds is provided to enable researchers to generate precise data for this compound.

Introduction to this compound

This compound is an organic compound with the molecular formula C₁₁H₈O₃[1][2]. It belongs to the family of hydroxynaphthoic acids, which are derivatives of naphthalene. The presence of both a hydroxyl (-OH) and a carboxylic acid (-COOH) functional group imparts specific chemical properties, including its solubility characteristics. While its isomer, 3-hydroxy-2-naphthoic acid, is used as an intermediate for dyes, pigments, insecticides, and pharmaceuticals, the applications of this compound are less documented in the available literature[3].

Solubility Data

A thorough search of scientific databases and chemical literature did not yield specific quantitative solubility data for this compound in common laboratory solvents. However, qualitative information is available for its isomer, 3-Hydroxy-2-naphthoic acid, which can serve as a useful, albeit approximate, guide.

Qualitative Solubility of 3-Hydroxy-2-naphthoic Acid

The isomer 3-Hydroxy-2-naphthoic acid is generally described as:

Quantitative Solubility of 3-Hydroxy-2-naphthoic Acid (Isomer Data)

A study by S. Li, et al. (2018) provides detailed quantitative solubility data for 3-Hydroxy-2-naphthoic acid in various organic solvents at different temperatures, determined using the gravimetric method[8]. This data is presented below as a reference for researchers working with the 1-carboxylic acid isomer. It is crucial to note that these values are for the 2-carboxylic acid isomer and the solubility of this compound may differ.

Table 1: Mole Fraction Solubility (x) of 3-Hydroxy-2-naphthoic Acid in Various Solvents at Different Temperatures (K) [8]

| Temperature (K) | Methanol | Ethanol | Acetone | Ethyl Acetate |

| 293.15 | 0.0458 | 0.0389 | 0.0932 | 0.0521 |

| 298.15 | 0.0536 | 0.0457 | 0.1085 | 0.0609 |

| 303.15 | 0.0625 | 0.0535 | 0.1259 | 0.0711 |

| 308.15 | 0.0726 | 0.0624 | 0.1458 | 0.0828 |

| 313.15 | 0.0841 | 0.0726 | 0.1685 | 0.0962 |

| 318.15 | 0.0972 | 0.0842 | 0.1944 | 0.1115 |

| 323.15 | 0.1121 | 0.0975 | 0.2238 | 0.1289 |

| 328.15 | 0.1290 | 0.1126 | 0.2572 | 0.1487 |

| 333.15 | 0.1483 | 0.1298 | 0.2951 | 0.1712 |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric method, a common and reliable technique for determining the solubility of a solid compound in a liquid solvent. This protocol is adapted from the methodology used for determining the solubility of naphthoic acid derivatives[8][9].

Materials and Apparatus

-

This compound (solute)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, etc.)

-

Analytical balance (precision of ±0.1 mg)

-

Thermostatic water bath with temperature control

-

Isothermal jacketed glass vessel

-

Magnetic stirrer and stir bars

-

Syringe with a filter (e.g., 0.45 µm)

-

Pre-weighed weighing bottles

-

Drying oven

-

Desiccator

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in the isothermal jacketed glass vessel.

-

Seal the vessel to prevent solvent evaporation.

-

Place the vessel in the thermostatic water bath set to the desired temperature.

-

Continuously agitate the mixture using a magnetic stirrer.

-

-

Equilibration:

-

Allow the mixture to equilibrate for a sufficient time (typically several hours) to ensure the solution becomes saturated. The time required for equilibration should be determined experimentally by analyzing samples at different time points until a constant concentration is achieved.

-

-

Sampling:

-

Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid) using a pre-heated or pre-cooled syringe fitted with a filter to match the temperature of the solution and prevent precipitation.

-

Dispense the filtered supernatant into a pre-weighed weighing bottle.

-

-

Gravimetric Analysis:

-

Weigh the weighing bottle containing the sample to determine the total mass of the solution.

-

Place the open weighing bottle in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Once all the solvent has evaporated, transfer the weighing bottle to a desiccator to cool to room temperature.

-

Weigh the weighing bottle containing the dried solute.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Calculation of Solubility:

-

The mass of the solute is the final constant mass of the weighing bottle minus the initial mass of the empty bottle.

-

The mass of the solvent is the total mass of the solution minus the mass of the solute.

-

Solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent, or as a mole fraction.

-

Experimental Workflow Visualization

The following diagram illustrates the key steps in the gravimetric method for determining the solubility of this compound.

Conclusion

References

- 1. This compound | C11H8O3 | CID 190232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 4. News - 3-Hydroxy-2-naphthoic acid CAS number: 92-70-6 99% HPLC [mit-ivy.com]

- 5. 3-Hydroxy-2-naphthoic acid CAS#: 92-70-6 [m.chemicalbook.com]

- 6. zhishangbio.com [zhishangbio.com]

- 7. 3-Hydroxy-2-naphthoic acid, 98% | Fisher Scientific [fishersci.ca]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to 3-Hydroxy-1-naphthoic Acid (CAS: 19700-42-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-1-naphthoic acid, also known as 3-hydroxynaphthalene-1-carboxylic acid, is a naphthalene-based organic compound with the CAS number 19700-42-6. While its isomers, particularly 3-hydroxy-2-naphthoic acid, are well-documented as precursors in the dye and pigment industry and have been investigated for various biological activities, this compound remains a comparatively understudied molecule. This technical guide provides a comprehensive overview of the currently available scientific and technical information on this compound, including its physicochemical properties, synthesis, and a discussion of the current knowledge gaps regarding its biological activity and potential applications in drug development.

Chemical and Physical Properties

This compound is a solid at room temperature, appearing as a white to off-white powder.[1] Its core structure consists of a naphthalene ring substituted with a hydroxyl (-OH) group at the 3-position and a carboxylic acid (-COOH) group at the 1-position. This bifunctional nature imparts specific chemical reactivity and physical characteristics to the molecule. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 19700-42-6 | [1][2] |

| Molecular Formula | C₁₁H₈O₃ | [1][2] |

| Molecular Weight | 188.18 g/mol | [1][2] |

| IUPAC Name | 3-hydroxynaphthalene-1-carboxylic acid | [2] |

| Synonyms | 3-Hydroxy-1-naphthalenecarboxylic acid | [1][2] |

| Melting Point | 242-249 °C | [1] |

| Boiling Point (Predicted) | 450.6 ± 28.0 °C | [1] |

| Density (Predicted) | 1.399 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 3.61 ± 0.10 | [1] |

| Appearance | White to off-white solid | [1] |

Synthesis

The primary method cited for the synthesis of this compound is the hydrolysis of diazotized 3-amino-1-naphthoic acid.[1] This multi-step process involves the conversion of an amino group to a hydroxyl group via a diazonium salt intermediate.

General Experimental Protocol

-

Diazotization of 3-Amino-1-naphthoic Acid: 3-Amino-1-naphthoic acid is dissolved or suspended in an acidic aqueous solution, typically hydrochloric or sulfuric acid, and cooled to a low temperature (0-5 °C). An aqueous solution of sodium nitrite is then added dropwise to form the corresponding diazonium salt. The presence of excess nitrous acid is monitored, and its excess is subsequently quenched.

-

Hydrolysis of the Diazonium Salt: The resulting diazonium salt solution is then heated. The addition of copper sulfate to the boiling aqueous solution facilitates the hydrolysis of the diazonium group to a hydroxyl group, leading to the formation of this compound.[1]

-

Isolation and Purification: Upon cooling, the product, this compound, precipitates out of the solution. The crude product can then be collected by filtration and purified by recrystallization from a suitable solvent to yield the final product.

References

An In-depth Technical Guide to the Physical Properties of 3-Hydroxynaphthalene-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of 3-hydroxynaphthalene-1-carboxylic acid (CAS No: 19700-42-6). The information is curated for professionals in research and development, particularly in the fields of medicinal chemistry and material science, where a thorough understanding of a compound's physical characteristics is paramount for its application and development.

Core Physical and Chemical Properties

3-Hydroxynaphthalene-1-carboxylic acid is an aromatic compound with a molecular formula of C₁₁H₈O₃ and a molecular weight of 188.18 g/mol .[1] Its structure, featuring a naphthalene core substituted with both a hydroxyl and a carboxylic acid group, dictates its chemical behavior and physical properties.

Quantitative Data Summary

The following table summarizes the available quantitative physical data for 3-hydroxynaphthalene-1-carboxylic acid. It is important to note that while some experimental data is available, other values are predicted based on computational models due to the limited published experimental studies on this specific isomer.

| Property | Value | Source |

| Molecular Formula | C₁₁H₈O₃ | [1] |

| Molecular Weight | 188.18 g/mol | [1] |

| Melting Point | 248 - 249 °C | [2] |

| Boiling Point | Data not available | |

| pKa (Predicted) | 3.61 ± 0.10 | LookChem |

| Solubility | Data not available for specific solvents. Expected to be sparingly soluble in water and more soluble in organic solvents like ethanol, acetone, and in basic aqueous solutions. | |

| Vapor Pressure (Predicted) | 6.58E-09 mmHg at 25°C | LookChem |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of 3-hydroxynaphthalene-1-carboxylic acid are not extensively reported in the literature. However, standard methodologies for organic compounds can be applied. The following are generalized protocols that are recommended for obtaining accurate and reproducible data.

Melting Point Determination (Capillary Method)

The melting point of a solid organic compound can be determined with a high degree of accuracy using a melting point apparatus.

-

Sample Preparation: A small amount of finely powdered, dry 3-hydroxynaphthalene-1-carboxylic acid is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range represents the melting point of the substance. A narrow melting range is indicative of a pure compound.

Solubility Determination

A qualitative assessment of solubility in various solvents is crucial for purification, formulation, and reaction chemistry.

-

Sample Preparation: A small, accurately weighed amount of 3-hydroxynaphthalene-1-carboxylic acid (e.g., 10 mg) is placed into a series of test tubes.

-

Solvent Addition: A measured volume of a specific solvent (e.g., 1 mL of water, ethanol, acetone, diethyl ether, and 5% aqueous sodium hydroxide) is added to each test tube.

-

Observation: The mixture is agitated at a constant temperature (typically room temperature) for a set period. The solubility is observed and can be categorized as soluble, partially soluble, or insoluble. For quantitative analysis, the saturated solution can be analyzed by techniques such as UV-Vis spectroscopy or HPLC after filtration. The solubility in aqueous base is expected to be significantly higher due to the deprotonation of the carboxylic acid and phenolic hydroxyl groups.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a molecule at a given pH.

-

Solution Preparation: A standard solution of 3-hydroxynaphthalene-1-carboxylic acid is prepared in a suitable solvent mixture, typically a co-solvent system like water-ethanol to ensure solubility.

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. A standardized solution of a strong base (e.g., 0.1 M NaOH) is used as the titrant.

-

Titration: The base is added in small, precise increments, and the pH is recorded after each addition, allowing the system to equilibrate.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. The presence of two acidic protons (carboxylic and phenolic) may result in two inflection points on the titration curve.

Spectral Data

Specific experimental spectral data for 3-hydroxynaphthalene-1-carboxylic acid is not widely available. Below are the expected spectral characteristics based on its chemical structure and general principles of spectroscopy.

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthalene ring system. The chemical shifts of these protons will be influenced by the electron-donating hydroxyl group and the electron-withdrawing carboxylic acid group. The acidic protons of the hydroxyl and carboxylic acid groups will likely appear as broad singlets at a downfield chemical shift, and their position may be dependent on the solvent and concentration.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will display signals for the eleven carbon atoms in the molecule. The carbon of the carboxyl group is expected to have a chemical shift in the range of 165-185 ppm. The carbons of the naphthalene ring will appear in the aromatic region (typically 110-160 ppm), with the carbons directly attached to the hydroxyl and carboxyl groups showing characteristic shifts.

-

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is typical for the hydrogen-bonded hydroxyl group of a carboxylic acid.[3][4] A strong C=O stretching absorption for the carboxylic acid will be present in the region of 1680-1710 cm⁻¹, with the conjugation to the aromatic ring lowering the frequency.[4] Additionally, C-O stretching and O-H bending vibrations, as well as characteristic aromatic C-H and C=C stretching bands, are expected.

-

UV-Vis (Ultraviolet-Visible) Spectroscopy: The UV-Vis spectrum, in a suitable solvent like ethanol or methanol, is expected to show multiple absorption bands characteristic of the naphthalene aromatic system. The presence of the hydroxyl and carboxyl groups will influence the position and intensity of these bands. Typically, naphthalene derivatives exhibit strong absorptions in the UV region.

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the comprehensive experimental determination of the physical and spectral properties of an organic compound such as 3-hydroxynaphthalene-1-carboxylic acid.

Caption: A logical workflow for the synthesis, purification, and subsequent determination of key physical and spectral properties of a chemical compound.

References

An In-depth Technical Guide to the Theoretical and Experimental Properties of 3-Hydroxy-1-naphthoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental properties of 3-Hydroxy-1-naphthoic acid. The document is structured to offer a detailed comparison of its predicted and measured characteristics, methodologies for its synthesis and analysis, and an exploration of its potential biological activities, particularly in the context of Aryl Hydrocarbon Receptor (AhR) signaling.

Physicochemical Properties: Theoretical vs. Experimental Data

The following tables summarize the key physicochemical properties of this compound, distinguishing between computationally predicted and experimentally determined values.

Table 1: General and Physicochemical Properties

| Property | Theoretical/Predicted Value | Experimental Value |

| Molecular Formula | C₁₁H₈O₃ | C₁₁H₈O₃ |

| Molecular Weight | 188.18 g/mol | 188.18 g/mol |

| Appearance | - | White to off-white solid |

| Melting Point | - | 248-249 °C[1] |

| Boiling Point | 450.6 ± 28.0 °C | Not available |

| Density | 1.399 ± 0.06 g/cm³ | Not available |

| pKa | 3.61 ± 0.10 | Not available |

| LogP | 2.73 | Not available |

Table 2: Spectroscopic Data (Predicted/Typical for Related Isomers)

| Spectroscopic Technique | Predicted/Typical Data |

| ¹H NMR | Aromatic protons (δ 7.0-9.0 ppm), hydroxyl proton (variable, broad), carboxylic acid proton (δ >10 ppm, broad) |

| ¹³C NMR | Aromatic carbons (δ 110-140 ppm), carbonyl carbon (δ >165 ppm) |

| FT-IR (cm⁻¹) | ~3300-2500 (O-H stretch, carboxylic acid), ~1700 (C=O stretch), ~1600, 1450 (C=C aromatic stretch), ~1200-1300 (C-O stretch) |

| Mass Spectrometry (EI) | Molecular ion (m/z 188), fragments corresponding to loss of H₂O (m/z 170), COOH (m/z 143), and CO (m/z 160) |

Experimental Protocols

This section details the methodologies for the synthesis, purification, and characterization of this compound, as well as a key biological assay to investigate its potential activity.

Synthesis of this compound

A common route for the synthesis of this compound is through the hydrolysis of diazotized 3-amino-1-naphthoic acid.[1]

Materials:

-

3-Amino-1-naphthoic acid

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Copper (II) sulfate (CuSO₄)

-

Deionized water

-

Ice

-

Filtration apparatus

-

Beakers and flasks

Procedure:

-

Diazotization:

-

Dissolve 3-amino-1-naphthoic acid in dilute hydrochloric acid in a beaker, cooling the mixture in an ice bath to 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C with constant stirring.

-

Continue stirring for 30 minutes after the addition is complete to ensure the formation of the diazonium salt.

-

-

Hydrolysis:

-

In a separate flask, prepare a boiling aqueous solution of copper (II) sulfate.

-

Slowly and carefully add the cold diazonium salt solution to the boiling copper sulfate solution. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, continue boiling the mixture for 15-20 minutes to ensure complete hydrolysis.

-

-

Isolation and Purification:

-

Allow the reaction mixture to cool to room temperature, which should result in the precipitation of the crude this compound.

-

Collect the precipitate by vacuum filtration and wash it with cold deionized water.

-

Recrystallize the crude product from a suitable solvent, such as aqueous ethanol, to obtain pure this compound.

-

Dry the purified product in a vacuum oven.

-

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: For ¹H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans. For ¹³C NMR, a 45° pulse angle, a longer relaxation delay (2-5 seconds), and a larger number of scans (e.g., 1024) are typically used with proton decoupling.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Record the spectrum using an FT-IR spectrometer.

-

Data Acquisition: Typically, scan the sample over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS):

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe for solid samples or coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) after appropriate sample preparation (e.g., derivatization for GC-MS).

-

Ionization: Use Electron Impact (EI) or Electrospray Ionization (ESI).

-

Analysis: Acquire the mass spectrum, noting the molecular ion peak and the fragmentation pattern.

Aryl Hydrocarbon Receptor (AhR) Activation Assay (Luciferase Reporter Assay)

Given that related hydroxynaphthoic acids have been shown to modulate the Aryl Hydrocarbon Receptor (AhR), a luciferase reporter gene assay is a suitable method to investigate this potential biological activity.

Materials:

-

Hepa1c1c7 or HepG2 cells stably transfected with an AhR-responsive luciferase reporter plasmid (containing Xenobiotic Response Elements - XREs).

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.

-

This compound stock solution (in DMSO).

-

Positive control (e.g., TCDD or a known AhR agonist).

-

Vehicle control (DMSO).

-

96-well white, clear-bottom cell culture plates.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of approximately 2 x 10⁴ cells per well in 100 µL of culture medium.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium from the stock solution.

-

Remove the old medium from the cells and add 100 µL of the compound dilutions, positive control, or vehicle control to the respective wells.

-

Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

-

Luciferase Assay:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature.

-

Add the luciferase assay reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Calculate the fold induction of luciferase activity by dividing the relative light units (RLU) of the treated wells by the RLU of the vehicle control wells.

-

Plot the fold induction against the concentration of this compound to generate a dose-response curve.

-

Potential Biological Signaling Pathway

Based on studies of structurally similar hydroxynaphthoic acids, a plausible biological activity of this compound is the modulation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[2] The AhR is a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism, immune responses, and cellular differentiation.

Canonical AhR Signaling Pathway:

-

Ligand Binding: In its inactive state, the AhR resides in the cytoplasm in a complex with chaperone proteins such as Hsp90. A potential ligand, like this compound, enters the cell and binds to the AhR.

-

Nuclear Translocation: Ligand binding induces a conformational change in the AhR, leading to its dissociation from the chaperone complex and translocation into the nucleus.

-

Heterodimerization: In the nucleus, the activated AhR forms a heterodimer with the AhR Nuclear Translocator (ARNT).

-

DNA Binding and Gene Transcription: The AhR-ARNT heterodimer binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, such as Cytochrome P450 enzymes (e.g., CYP1A1). This binding initiates the transcription of these genes.

The activation of this pathway can have various downstream effects, including the modulation of inflammatory responses.

Conclusion

This compound is a compound with well-defined theoretical properties and some established experimental characteristics. While further research is needed to fully elucidate its biological activity profile, its structural similarity to known Aryl Hydrocarbon Receptor modulators suggests a promising avenue for investigation, particularly in the context of inflammatory diseases. The experimental protocols outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and evaluate the biological effects of this intriguing molecule. The provided visualizations of the synthesis workflow, experimental assay, and potential signaling pathway offer a clear conceptual framework for future studies in drug discovery and development.

References

An In-depth Technical Guide to the Discovery and History of Hydroxynaphthoic Acids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, synthesis, and evolution of hydroxynaphthoic acids, compounds that have played a pivotal role in the development of synthetic dyes and now serve as crucial intermediates in the pharmaceutical industry.

Introduction and Early Discovery

Hydroxynaphthoic acids are aromatic organic compounds characterized by a naphthalene backbone substituted with both a hydroxyl (-OH) and a carboxyl (-COOH) group. Their journey began in the late 19th century, a period of fervent exploration in organic chemistry. The primary synthetic route to these compounds was established through the application of the Kolbe-Schmitt reaction to naphthols (the naphthalene analogues of phenols).[1][2][3]

The reaction, originally developed for phenols by Hermann Kolbe and later modified by Rudolf Schmitt, involves the carboxylation of a sodium or potassium naphthoxide with carbon dioxide under pressure and heat.[3] This electrophilic aromatic substitution reaction opened the door to the synthesis of various hydroxynaphthoic acid isomers.[2]

A key breakthrough was reported in 1887 by Schmitt and Burkard, who detailed the synthesis of 3-hydroxy-2-naphthoic acid by reacting the sodium salt of β-naphthol with CO2 at high temperatures (280-290°C).[4] This isomer, often called BON acid (β-Oxynaphthoic acid), quickly became a cornerstone of the burgeoning synthetic dye industry.[5]

dot graph "Historical_Timeline_of_Hydroxynaphthoic_Acids" { graph [layout=dot, rankdir=TB, splines=ortho, size="10,5", maxWidth="760", bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", margin=0.2]; edge [fontname="Arial", fontsize=10];

// Nodes node1 [label="1860\nKolbe's Synthesis of Salicylic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; node2 [label="1885\nSchmitt's Modification\n(Kolbe-Schmitt Reaction)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; node3 [label="1887\nSchmitt & Burkard Synthesize\n3-Hydroxy-2-naphthoic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; node4 [label="Early 20th Century\nDominance of BON Acid\nin Azo Dye Industry", fillcolor="#FBBC05", fontcolor="#202124"]; node5 [label="Mid-20th Century\nExploration of Isomers and\nPharmaceutical Precursors", fillcolor="#34A853", fontcolor="#FFFFFF"]; node6 [label="Late 20th - 21st Century\nAdvanced Applications in\nHigh-Performance Pigments & Drugs", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges node1 -> node2 [label="Reaction Improvement"]; node2 -> node3 [label="Application to Naphthols"]; node3 -> node4 [label="Industrial Application"]; node4 -> node5 [label="Diversification"]; node5 -> node6 [label="Modern Development"]; } caption: "Figure 1: A timeline of key milestones in the history of hydroxynaphthoic acids."

The Kolbe-Schmitt Reaction: The Synthetic Core

The Kolbe-Schmitt reaction is central to the history of hydroxynaphthoic acids. The process begins with the deprotonation of a naphthol using a strong base (typically an alkali hydroxide) to form the more nucleophilic naphthoxide salt. This salt then attacks carbon dioxide in an electrophilic aromatic substitution. An acidic workup subsequently yields the final hydroxynaphthoic acid.[2][3]

The regioselectivity of the carboxylation is highly dependent on reaction conditions, particularly the choice of alkali metal and temperature.[3]

-

Sodium Naphthoxide : Generally favors ortho-carboxylation (relative to the hydroxyl group). For 2-naphthol, this yields primarily 3-hydroxy-2-naphthoic acid and 2-hydroxy-1-naphthoic acid.[6][7]

-

Potassium Naphthoxide : Tends to favor para-carboxylation, leading to different isomers. For example, reacting potassium 2-naphthoxide at higher temperatures can increase the yield of 6-hydroxy-2-naphthoic acid.[8][9]

Early 20th-century patents refined these conditions. A 1927 patent described a process for making 2,3-hydroxynaphthoic acid (3-hydroxy-2-naphthoic acid) by carefully controlling the temperature and maintaining a CO2 pressure above the dissociation pressure of the intermediate 2,1-isomer, which isomerizes to the more stable 2,3-product.[10] This manipulation of reaction equilibria was crucial for achieving high yields of the desired isomer.[10]

dot graph "Kolbe_Schmitt_Synthesis_Workflow" { graph [layout=dot, rankdir=LR, splines=true, size="10,4", maxWidth="760", bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", margin=0.2]; edge [fontname="Arial", fontsize=10];

// Nodes start [label="β-Naphthol\n+ NaOH", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; step1 [label="Formation of\nSodium 2-Naphthoxide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step2 [label="Carboxylation\n(CO₂, High T, High P)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; step3 [label="Formation of Sodium\nHydroxynaphthoate Salts\n(Isomer Mixture)", fillcolor="#FBBC05", fontcolor="#202124"]; step4 [label="Acidic Workup\n(e.g., H₂SO₄)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Hydroxynaphthoic Acid\nProduct", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges start -> step1; step1 -> step2; step2 -> step3; step3 -> step4; step4 -> end; } caption: "Figure 2: General workflow for the Kolbe-Schmitt synthesis of hydroxynaphthoic acids."

Key Isomers and Their Properties

Numerous isomers of hydroxynaphthoic acid exist, but a few have dominated industrial and research applications. Their physical properties are influenced by strong intramolecular and intermolecular hydrogen bonds between the hydroxyl and carboxyl groups.[11]

| Isomer | Structure | CAS Number | Melting Point (°C) | Molar Mass ( g/mol ) | Appearance |

| 1-Hydroxy-2-naphthoic acid | 1-OH, 2-COOH | 86-48-6 | ~200 | 188.18 | Beige to brown-grey powder[12] |

| 2-Hydroxy-1-naphthoic acid | 2-OH, 1-COOH | 2283-08-1 | 156–157 (decomposes) | 188.18 | Cream-colored solid[13] |

| 3-Hydroxy-2-naphthoic acid | 3-OH, 2-COOH | 92-70-6 | ~222-224 | 188.18 | Yellow solid[1][11] |

| 6-Hydroxy-2-naphthoic acid | 6-OH, 2-COOH | 16712-64-4 | - | 188.18 | - |

| 5-Hydroxy-1-naphthoic acid | 5-OH, 1-COOH | 2437-16-3 | - | 188.18 | - |

Data compiled from references[1][5][11][12][13][14][15][16]. Note: Melting points can vary based on purity and measurement conditions.

Historical and Modern Applications

Dye and Pigment Industry

The primary historical application of hydroxynaphthoic acids, particularly 3-hydroxy-2-naphthoic acid (BON acid), is as a crucial intermediate in the synthesis of azo dyes and pigments.[1] BON acid acts as a coupling component, reacting with diazonium salts to form intensely colored and stable azo compounds.[1][11] These are used to create high-performance pigments like BON reds, valued for their color stability and resistance, making them suitable for high-quality inks, paints, and coatings.

Pharmaceutical and Drug Development

In modern times, hydroxynaphthoic acids are valuable building blocks for Active Pharmaceutical Ingredients (APIs).[17] Their rigid, functionalized scaffold is a desirable feature in drug design.

-

Bephenium Hydroxynaphthoate : An anthelmintic agent used to treat hookworm infections, it utilizes a hydroxynaphthoate salt.[18]

-

6-Hydroxy-2-naphthoic acid : This isomer is a key intermediate in pharmaceutical synthesis, where its specific structure allows for the creation of complex APIs.[17]

-

Drug Discovery Leads : Research has identified hydroxynaphthoic acid derivatives as potential lead compounds for designing novel drugs. For example, 3,5-dihydroxy-2-naphthoic acid has been studied as a potential inhibitor of lactate dehydrogenase, a target for anti-parasitic agents.[19]

Experimental Protocols

Synthesis of 3-Hydroxy-2-naphthoic Acid via Kolbe-Schmitt Reaction

This protocol is a generalized representation based on historical and industrial methods.[4][10][20]

Materials:

-

2-Naphthol

-

Sodium Hydroxide (or Potassium Hydroxide)

-

Carbon Dioxide (high pressure)

-

Sulfuric Acid (or Hydrochloric Acid)

-

Inert, high-boiling solvent (optional, for slurry methods)

Procedure:

-

Formation of Naphthoxide: In a high-pressure autoclave, 2-naphthol is reacted with an equimolar amount of sodium hydroxide. The mixture is heated under vacuum to remove all traces of water, yielding anhydrous sodium 2-naphthoxide. This step is critical as water inhibits the carboxylation reaction.[20][21]

-

Carboxylation: The autoclave is pressurized with carbon dioxide to several atmospheres (e.g., >5 atm). The temperature is raised significantly, often in stages. To favor the 3-hydroxy-2-naphthoic isomer, temperatures are typically elevated to 200-260°C.[10] The reaction is held under these conditions for several hours.

-

Isomerization (if necessary): At lower temperatures (e.g., 120-140°C), the kinetically favored 2-hydroxy-1-naphthoic acid may form first. Heating to higher temperatures allows it to isomerize to the thermodynamically more stable 3-hydroxy-2-naphthoic acid.[10]

-

Isolation and Purification: After cooling, the solid reaction mass, containing the sodium salt of 3-hydroxy-2-naphthoic acid, is dissolved in hot water.

-

Acidification: The solution is filtered and then acidified with a strong acid like sulfuric acid. This protonates the carboxylate and hydroxyl groups, causing the sparingly soluble 3-hydroxy-2-naphthoic acid to precipitate.

-

Final Purification: The crude product is collected by filtration, washed with water to remove inorganic salts, and can be further purified by recrystallization from a suitable solvent like ethanol.[20]

Characterization: Melting Point Determination

Procedure:

-

Sample Preparation: A small amount of the dry, purified hydroxynaphthoic acid crystals is placed in a capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample to a height of 2-3 mm.

-

Apparatus: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated rapidly to about 15-20°C below the expected melting point.

-

Observation: The heating rate is then reduced to 1-2°C per minute. The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range. For a pure compound, this range should be narrow (0.5-2°C). 3-Hydroxy-2-naphthoic acid has a reported melting point of approximately 222-224°C.[11]

Biological Signaling Pathways

While hydroxynaphthoic acids themselves are not typically direct modulators of signaling pathways, their derivatives are designed to interact with specific biological targets. For instance, derivatives of gossypol, which shares structural similarities, have been developed to selectively inhibit lactate dehydrogenase (LDH) in parasites like Plasmodium falciparum (the malaria parasite).[19] LDH is a critical enzyme in the glycolysis pathway, which many anaerobic organisms and cancer cells rely on for energy. Inhibiting this enzyme disrupts their energy supply.

dot graph "LDH_Inhibition_Pathway" { graph [layout=dot, rankdir=LR, splines=true, size="10,4", maxWidth="760", bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", margin=0.2]; edge [fontname="Arial", fontsize=10];

// Nodes Glucose [label="Glucose", fillcolor="#FFFFFF", fontcolor="#202124"]; Glycolysis [label="Glycolysis Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pyruvate [label="Pyruvate", fillcolor="#FFFFFF", fontcolor="#202124"]; LDH [label="Lactate\nDehydrogenase (LDH)", fillcolor="#FBBC05", fontcolor="#202124"]; Lactate [label="Lactate", fillcolor="#FFFFFF", fontcolor="#202124"]; Inhibitor [label="Hydroxynaphthoic\nAcid Derivative\n(e.g., DHNA)", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; NoATP [label="ATP Depletion &\nCell Death", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Glucose -> Glycolysis; Glycolysis -> Pyruvate; Pyruvate -> LDH [label=" NADH -> NAD+"]; LDH -> Lactate; Inhibitor -> LDH [arrowhead=tee, color="#EA4335", style=bold]; LDH -> NoATP [style=dashed, label=" Inhibition leads to"]; } caption: "Figure 3: Simplified pathway showing inhibition of Lactate Dehydrogenase (LDH) by a hydroxynaphthoic acid derivative."

References

- 1. 3-Hydroxy-2-naphthoic acid - Wikipedia [en.wikipedia.org]

- 2. jk-sci.com [jk-sci.com]

- 3. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 4. 3-Hydroxy-2-naphthoic Acid [drugfuture.com]

- 5. 3-Hydroxy-2-naphthoic acid | C11H8O3 | CID 7104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Preparation of hydroxy aromatic carboxylic acids and ester derivatives thereof - Patent 0049616 [data.epo.org]

- 9. US4287357A - Process for the production of 6-hydroxy-2-naphthoic acid - Google Patents [patents.google.com]

- 10. US1648839A - Process of making 2, 3-hydroxynaphthoic acid - Google Patents [patents.google.com]

- 11. zhishangbio.com [zhishangbio.com]

- 12. 1-Hydroxy-2-naphthoic acid | 86-48-6 [chemicalbook.com]

- 13. nbinno.com [nbinno.com]

- 14. 1-Hydroxy-2-naphthoic acid | C11H8O3 | CID 6844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 5-Hydroxy-1-naphthoic acid | C11H8O3 | CID 75531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 2-Hydroxy-1-naphthoic acid - Wikipedia [en.wikipedia.org]

- 17. nbinno.com [nbinno.com]

- 18. Benzylamine - Wikipedia [en.wikipedia.org]

- 19. Frontiers | Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug [frontiersin.org]

- 20. Page loading... [guidechem.com]

- 21. US3405170A - Process for the preparation of hydroxy naphthoic acids - Google Patents [patents.google.com]

An In-depth Technical Guide to the Isomers of 3-Hydroxy-1-naphthoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of 3-hydroxy-1-naphthoic acid, focusing on their fundamental physicochemical differences, synthesis, and biological activities. The information is presented to facilitate research and development in medicinal chemistry and materials science.

Introduction to Hydroxynaphthoic Acids

Hydroxynaphthoic acids are a class of aromatic compounds characterized by a naphthalene backbone substituted with both a hydroxyl (-OH) and a carboxylic acid (-COOH) group. The relative positions of these functional groups give rise to 14 distinct isomers, each with unique chemical and physical properties. These isomers are of significant interest in medicinal chemistry and materials science due to their roles as key intermediates in the synthesis of dyes, pharmaceuticals, and high-performance polymers.[1][2][3] The varied electronic and steric environments of the isomers influence their acidity, solubility, reactivity, and biological interactions.

Physicochemical Properties of Hydroxynaphthoic Acid Isomers

The precise positioning of the hydroxyl and carboxyl groups on the naphthalene ring system dramatically affects the physicochemical properties of each isomer. These differences are critical for applications ranging from reaction condition optimization to predicting biological activity. A summary of key quantitative data is presented in the tables below.

Naphthoic Acids Substituted on the First Ring (Positions 1-4)

| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa | Solubility |

| 2-Hydroxy-1-naphthoic acid | 2283-08-1 | C₁₁H₈O₃ | 188.18 | 156-157 (decomposes)[4] | 283.17 (estimated)[5] | pK₁: 3.29, pK₂: 9.68 (20°C)[5] | Soluble in ethanol and acetone; moderately soluble in water.[6] |

| This compound | 19700-42-6 | C₁₁H₈O₃ | 188.18 | 248 - 249 | - | - | - |

| 4-Hydroxy-1-naphthoic acid | 7474-97-7 | C₁₁H₈O₃ | 188.18 | 188 - 189 | - | - | - |

| 5-Hydroxy-1-naphthoic acid | 2437-16-3 | C₁₁H₈O₃ | 188.18 | 235 - 236[7] | 445.7 (at 760 mmHg)[7] | - | Soluble in organic solvents; limited solubility in water.[8] |

| 6-Hydroxy-1-naphthoic acid | 2437-17-4 | C₁₁H₈O₃ | 188.18 | 210 - 213[9] | 445.7 (at 760 mmHg)[9] | - | - |

| 7-Hydroxy-1-naphthoic acid | 2623-37-2 | C₁₁H₈O₃ | 188.18 | 256 | - | - | - |

| 8-Hydroxy-1-naphthoic acid | 1769-88-6 | C₁₁H₈O₃ | 188.18 | 169 | - | - | - |

Naphthoic Acids Substituted on the Second Ring (Positions 2, 5-8)

| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa | Solubility |

| 1-Hydroxy-2-naphthoic acid | 86-48-6 | C₁₁H₈O₃ | 188.18 | 195-200 (decomposes)[10] | 283.17 (estimated)[11] | 3.02 (Predicted)[11] | Freely soluble in alcohol, benzene, and ether; insoluble in cold water.[10][12] |

| 3-Hydroxy-2-naphthoic acid | 92-70-6 | C₁₁H₈O₃ | 188.18 | 222-224[13] | Decomposes and sublimes under normal pressure.[13] | - | Slightly soluble in cold water, more soluble in hot water; soluble in ethanol, chloroform, benzene, and alkaline aqueous solutions.[13] |

| 4-Hydroxy-2-naphthoic acid | 1573-91-7 | C₁₁H₈O₃ | 188.18 | 225 - 226 | 411.632[14] | - | Soluble in DMSO.[15] |

| 5-Hydroxy-2-naphthoic acid | 2437-18-5 | C₁₁H₈O₃ | 188.18 | 215 - 216 | - | - | - |

| 6-Hydroxy-2-naphthoic acid | 16712-64-4 | C₁₁H₈O₃ | 188.18 | 240-250[7] | - | 4.34 (carboxylic acid), ~9-10 (phenolic OH) | Slightly soluble in hot water, very slightly soluble in cold water; freely soluble in ethanol; soluble in ether. |

| 7-Hydroxy-2-naphthoic acid | 613-17-2 | C₁₁H₈O₃ | 188.18 | 274 | - | - | - |

| 8-Hydroxy-2-naphthoic acid | 5776-28-3 | C₁₁H₈O₃ | 188.18 | 229 | - | - | - |

Synthesis of Hydroxynaphthoic Acid Isomers

The synthesis of hydroxynaphthoic acid isomers can be achieved through various methods, with the Kolbe-Schmitt reaction being a prominent route. The choice of starting material and reaction conditions dictates the isomeric product.

General Synthesis Workflow: Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction involves the carboxylation of a naphthoxide salt (formed from the corresponding naphthol) with carbon dioxide under pressure and heat. The position of carboxylation is sensitive to the reaction conditions, including the nature of the alkali metal cation and the temperature.

Experimental Protocol: Synthesis of 2-Hydroxy-1-Naphthoic Acid via Kolbe-Schmitt Reaction[14]

Materials:

-

β-Naphthol

-

Sodium hydroxide (NaOH)

-

Carbon dioxide (CO₂)

-

Hydrochloric acid (HCl)

Procedure:

-

Formation of Sodium β-Naphthoxide: β-Naphthol is reacted with an aqueous solution of sodium hydroxide to form the sodium salt of β-naphthol.

-

Drying: The resulting sodium β-naphthoxide is thoroughly dried to remove any water, as its presence can inhibit the subsequent carboxylation step.

-

Carboxylation: The anhydrous sodium β-naphthoxide is placed in an autoclave and heated under a high pressure of carbon dioxide. This step results in the formation of the sodium salt of 2-hydroxy-1-naphthoic acid.

-

Acidification: The reaction mixture is cooled and then acidified with hydrochloric acid to precipitate the free 2-hydroxy-1-naphthoic acid.

-

Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent.

Biological Activities and Signaling Pathways

The biological activities of hydroxynaphthoic acid isomers are of growing interest in drug discovery. Their structural similarity to endogenous molecules allows them to interact with various biological targets.

Aryl Hydrocarbon Receptor (AhR) Modulation

Several hydroxynaphthoic acid isomers have been investigated for their ability to modulate the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in regulating the expression of genes related to xenobiotic metabolism, immune responses, and cell cycle control.

A study investigating the structure-activity relationship of various hydroxyl/carboxy-substituted naphthoic acids on AhR activation revealed that the position and number of hydroxyl and carboxyl groups significantly influence their agonist or antagonist activity. For instance, 1,4-dihydroxy-2-naphthoic acid was identified as a potent AhR agonist, inducing the expression of downstream target genes like CYP1A1 and CYP1B1. In contrast, other isomers displayed weaker or even antagonistic effects.

Other Reported Biological Activities

-

6-Hydroxy-1-naphthoic acid has demonstrated cytotoxic effects on cancer cells. It is believed to act by inhibiting protein kinases through ATP binding, which in turn blocks the phosphorylation of tyrosine residues on proteins and inhibits growth factor receptors, ultimately leading to apoptosis.[16]

-

6-Hydroxy-2-naphthoic acid has been investigated for its potential antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans.[7]

-

1-Hydroxy-2-naphthoic acid is a known metabolite formed during the microbial degradation of polycyclic aromatic hydrocarbons like phenanthrene and naphthalene.[17]

Conclusion

The isomers of this compound represent a diverse family of compounds with a wide range of physicochemical properties and biological activities. This guide has summarized key data to facilitate further research into their potential applications. A thorough understanding of the distinct characteristics of each isomer is crucial for the rational design of novel pharmaceuticals, functional materials, and other advanced chemical products. Further investigation into the specific signaling pathways modulated by each isomer will undoubtedly unveil new opportunities for therapeutic intervention and material innovation.

References

- 1. 2437-17-4 Cas No. | 6-Hydroxy-1-naphthoic acid | Apollo [store.apolloscientific.co.uk]

- 2. 6-Hydroxy-1-naphthoic acid CAS#: 2437-17-4 [m.chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. 2-Hydroxy-1-naphthoic acid - Wikipedia [en.wikipedia.org]

- 5. 2-HYDROXY-1-NAPHTHOIC ACID CAS#: 2283-08-1 [m.chemicalbook.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. echemi.com [echemi.com]

- 8. CAS 2437-16-3: 5-Hydroxy-1-naphthoic acid | CymitQuimica [cymitquimica.com]

- 9. Page loading... [guidechem.com]

- 10. 1-Hydroxy-2-naphthoic acid = 97.0 86-48-6 [sigmaaldrich.com]

- 11. 1-Hydroxy-2-naphthoic acid CAS#: 86-48-6 [m.chemicalbook.com]

- 12. 1-Hydroxy-2-naphthoic Acid [drugfuture.com]

- 13. zhishangbio.com [zhishangbio.com]

- 14. echemi.com [echemi.com]

- 15. file.medchemexpress.com [file.medchemexpress.com]

- 16. 6-Hydroxy-1-naphthoic acid | 2437-17-4 | FH67822 [biosynth.com]

- 17. 6-Hydroxy-1-naphthoic acid | BoroPharm Inc. [boropharm.com]

Methodological & Application

Application Note: High-Performance Liquid Chromatography Analysis of 3-Hydroxy-1-naphthoic Acid

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-Hydroxy-1-naphthoic acid.

Introduction

This compound is an aromatic carboxylic acid and a derivative of naphthalene. Accurate and reliable quantification of this compound is essential in various stages of research and development, including synthesis optimization, purity assessment, and stability studies. High-Performance Liquid Chromatography (HPLC) is a precise and robust technique for the analysis of such compounds. This application note details a proposed method, sample preparation, and a full validation protocol.

While a specific validated method for this compound is not widely published, the methodology presented here is based on established principles for the analysis of structurally similar compounds, such as other naphthoic acid isomers and aromatic carboxylic acids.[1][2] The method utilizes a reversed-phase C18 column with a simple isocratic mobile phase consisting of acetonitrile and an acidic aqueous buffer, with UV detection.

Physicochemical Properties of this compound

Understanding the physicochemical properties of the analyte is crucial for HPLC method development.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₈O₃ | [3] |

| Molecular Weight | 188.18 g/mol | [3] |

| pKa | ~2.8-3.0 (estimated based on similar structures) | [4] |

| logP | 2.73 | [5] |

| UV max | Not specified, but expected in the range of 230-350 nm due to the naphthalene chromophore. |

The low pKa indicates that the compound is acidic and will be ionized at neutral pH. To ensure good retention and peak shape in reversed-phase chromatography, the mobile phase pH should be kept at least 1.5-2 pH units below the pKa. Therefore, an acidic mobile phase is required to suppress the ionization of the carboxylic acid group.[2]

Proposed HPLC Method

This proposed method serves as a starting point for analysis and should be subject to validation for its intended use.

Chromatographic Conditions

| Parameter | Recommended Condition |

| HPLC System | Quaternary pump, autosampler, column oven, UV/PDA detector |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : Water with 0.1% Phosphoric Acid (v/v) (60:40) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan) |

| Injection Volume | 10 µL |

| Run Time | Approximately 10 minutes |

Rationale for parameter selection:

-

Column: A C18 column is a common choice for reversed-phase chromatography of nonpolar to moderately polar compounds.[6]

-

Mobile Phase: A mixture of acetonitrile and water is a standard mobile phase for reversed-phase HPLC.[7] The addition of phosphoric acid lowers the pH to suppress the ionization of the carboxylic acid, leading to better retention and peak shape.[2][8]

-

Flow Rate, Temperature, and Injection Volume: These are standard starting conditions for a 4.6 mm ID column and can be optimized as needed.[6]

Experimental Protocols

Reagents and Materials

-

This compound reference standard (>98% purity)

-

HPLC-grade acetonitrile

-

HPLC-grade methanol

-

Phosphoric acid (analytical grade)

-

Deionized water (Type I)

Preparation of Solutions

Mobile Phase (Acetonitrile:Water with 0.1% Phosphoric Acid at 60:40 v/v):

-

Add 1.0 mL of phosphoric acid to 1000 mL of deionized water.

-

Mix 600 mL of acetonitrile with 400 mL of the 0.1% phosphoric acid in water solution.

-

Degas the mobile phase by sonication or vacuum filtration.

Standard Stock Solution (1000 µg/mL):

-

Accurately weigh 100 mg of this compound reference standard.

-

Dissolve in 100 mL of methanol in a volumetric flask. This is the stock solution.

Working Standard Solutions:

-

Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.

Sample Preparation:

-

Accurately weigh the sample containing this compound.

-

Dissolve the sample in the mobile phase to an expected concentration within the calibration range.

-

Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Method Validation Protocol

The proposed HPLC method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. The following are the key validation parameters to be assessed.

System Suitability

Before starting the validation, the suitability of the chromatographic system is evaluated by injecting a standard solution (e.g., 20 µg/mL) five times. The acceptance criteria are:

-

Tailing factor: ≤ 2.0

-

Theoretical plates: > 2000

-

Relative Standard Deviation (RSD) of peak area: ≤ 2.0%

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

-

Protocol: Inject a blank (mobile phase), a placebo (sample matrix without the analyte), and a standard solution of this compound. The chromatograms should show no interfering peaks at the retention time of the analyte in the blank and placebo injections.

Linearity

Linearity is the ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Protocol: Prepare at least five concentrations of the working standard solution across the range of 1-100 µg/mL. Inject each concentration in triplicate. Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

-

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is assessed by a recovery study.

-

Protocol: Spike a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate and analyze.

-

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

-

Repeatability (Intra-day precision):

-

Protocol: Analyze six replicate samples of the same concentration (e.g., 100% of the target concentration) on the same day, with the same analyst and instrument.

-

Acceptance Criteria: The RSD of the results should be ≤ 2.0%.

-

-

Intermediate Precision (Inter-day ruggedness):

-

Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

-

Acceptance Criteria: The RSD of the combined results from both days should be ≤ 2.0%.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

-

LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Protocol: These can be determined based on the signal-to-noise ratio (S/N). A S/N of 3:1 is generally accepted for LOD and 10:1 for LOQ. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

-

Protocol: Introduce small variations in the method parameters, such as:

-

Flow rate (± 0.1 mL/min)

-

Column temperature (± 2°C)

-

Mobile phase composition (e.g., Acetonitrile ± 2%)

-

Detection wavelength (± 2 nm)

-

-

Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by these minor changes.

Data Presentation (Example Tables)

Table 1: Linearity Data

| Concentration (µg/mL) | Mean Peak Area |

| 1 | [Insert Data] |

| 10 | [Insert Data] |

| 25 | [Insert Data] |

| 50 | [Insert Data] |

| 100 | [Insert Data] |